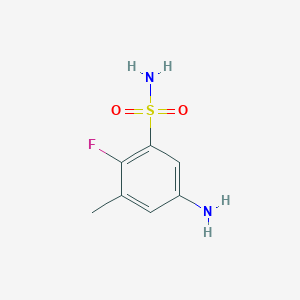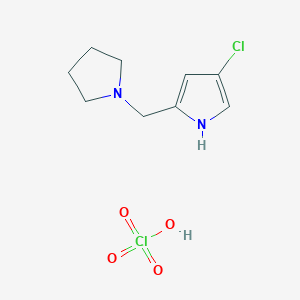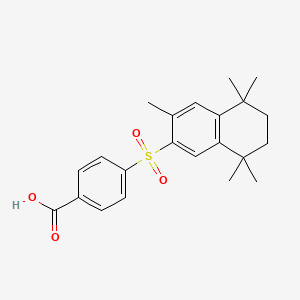![molecular formula C12H17N3O2 B8579387 1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone](/img/structure/B8579387.png)
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactam rings that have significant importance in medicinal chemistry due to their biological activities
Preparation Methods
The synthesis of 1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone involves several steps. One common synthetic route includes the reaction of 4-amino-3-methoxyaniline with an appropriate azetidinone precursor under specific conditions. The reaction typically requires a base such as sodium carbonate and a solvent like dioxane/water mixture. The reaction is carried out at elevated temperatures, often using microwave irradiation to enhance the reaction rate and yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.
Chemical Reactions Analysis
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may target transpeptidase enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity. Additionally, it may interfere with tubulin polymerization, leading to its potential anticancer effects .
Comparison with Similar Compounds
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone can be compared with other azetidinone derivatives such as:
3-amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride: This compound shares a similar core structure but differs in its substituents, leading to different chemical and biological properties.
1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Another related compound with different substituents, which may result in varied biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C12H17N3O2/c1-8(16)15-6-10(7-15)14-9-3-4-11(13)12(5-9)17-2/h3-5,10,14H,6-7,13H2,1-2H3 |
InChI Key |
QCAJPRITEGKKPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)NC2=CC(=C(C=C2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[tri(propan-2-yl)silyl]-1H-indole](/img/structure/B8579304.png)













